Hydrogen Bond Donor Capacity: Differentiation from the Des-Hydroxy Analog (CAS 859833-22-0)
The target compound possesses a hydroxyl group on the piperidine ring, contributing one hydrogen bond donor (HBD). Its direct des-hydroxy analog, 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine (CAS 859833-22-0), lacks this functional group, resulting in zero hydrogen bond donors [1][2]. This distinction is critical for modulating target engagement in medicinal chemistry, as hydrogen bond donor count is a key parameter in drug-likeness filters and influences solubility and permeability.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (PubChem computed property) |
| Comparator Or Baseline | Des-hydroxy analog (CAS 859833-22-0): 0 (PubChem computed property) |
| Quantified Difference | Target has 1 HBD; comparator has 0 HBD |
| Conditions | Computed by Cactvs 3.4.8.18/PubChem |
Why This Matters
The presence of a single HBD alters pharmacokinetic profile predictions and provides a necessary interaction point for biological targets that require a hydrogen bond donor, making the target compound suitable for applications where the des-hydroxy analog would be inactive or suboptimal.
- [1] PubChem. 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol. Compound Summary CID 130160746. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine. Compound Summary CID 18525779. National Center for Biotechnology Information. View Source
